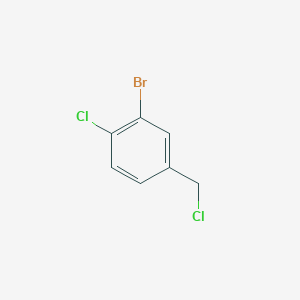

3-Bromo-4-chlorobenzyl chloride

Vue d'ensemble

Description

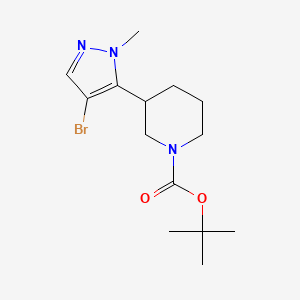

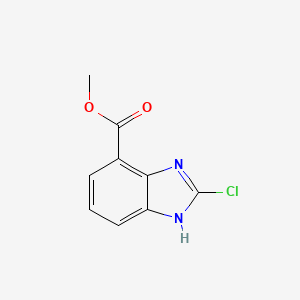

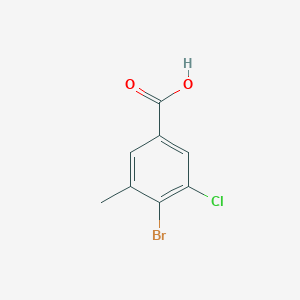

3-Bromo-4-chlorobenzyl chloride is an organic compound . It is a derivative of benzyl chloride, which is a type of alkyl halide . Alkyl halides are organic compounds containing a halogen atom (X) bonded to a carbon atom .

Synthesis Analysis

The synthesis of 3-Bromo-4-chlorobenzyl chloride could potentially involve electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chlorobenzyl chloride is similar to that of other benzyl halides . It has a planar chlorobenzene ring with the CH2-Cl bond almost orthogonal .Chemical Reactions Analysis

As an alkyl halide, 3-Bromo-4-chlorobenzyl chloride can undergo both substitution and elimination reactions . The halogen-bearing carbon (alpha) and the carbon atom(s) adjacent to it (beta) play key roles in these reactions .Applications De Recherche Scientifique

Pharmacology

3-Bromo-4-chlorobenzyl chloride: is a compound that can be utilized in the synthesis of various pharmacologically active molecules. Its reactivity with different functional groups makes it a valuable intermediate in the creation of new drugs and treatments.

Antimicrobial Agents

The compound’s halogenated nature allows it to be incorporated into antimicrobial agents. Halogens are known for their ability to disrupt microbial cell walls and membranes, leading to the development of new antibiotics and disinfectants .

Chalcone Synthesis

Chalcones are precursors to flavonoids, which have numerous pharmacological effects, including anti-inflammatory, antiviral, and anticancer properties3-Bromo-4-chlorobenzyl chloride can be used to synthesize various chalcone derivatives, expanding the library of compounds with potential therapeutic benefits .

Material Science

In material science, 3-Bromo-4-chlorobenzyl chloride serves as a chemical precursor for the synthesis of polymers and advanced materials.

Polymer Modification

The compound can be used to introduce halogen groups into polymers, which can alter their physical properties, such as thermal stability and flame retardancy .

Organic Light-Emitting Diodes (OLEDs)

Halogenated organic compounds are often used in the production of OLEDs. The incorporation of 3-Bromo-4-chlorobenzyl chloride into OLED structures could potentially improve their efficiency and longevity .

Chemical Synthesis

3-Bromo-4-chlorobenzyl chloride: is a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures.

Electrophilic Aromatic Substitution

The compound can act as an electrophile in aromatic substitution reactions, allowing for the functionalization of aromatic rings, which is a crucial step in the synthesis of many organic compounds .

Cross-Coupling Reactions

It can also be used in cross-coupling reactions, a powerful tool for forming carbon-carbon bonds, essential for building complex organic molecules .

Agriculture

In the agricultural sector, 3-Bromo-4-chlorobenzyl chloride could find applications in the development of new agrochemicals.

Pesticide Synthesis

The halogen atoms in the compound can be critical for the biological activity of pesticides. It can be used to synthesize novel pesticides with improved efficacy and selectivity .

Plant Growth Regulators

Halogenated benzyl compounds have been studied for their potential use as plant growth regulators, influencing processes like seed germination and plant maturation .

Environmental Science

3-Bromo-4-chlorobenzyl chloride: has potential applications in environmental science, particularly in pollution remediation.

Air Quality Improvement

The compound can be involved in the formation of reactive halogen species, which play a role in atmospheric chemistry and could be used to mitigate air pollution .

Groundwater Remediation

It may also be used in the synthesis of chemicals that are involved in the remediation of groundwater contaminated with chlorinated solvents .

Industrial Applications

In industry, 3-Bromo-4-chlorobenzyl chloride is used as an intermediate in the synthesis of various chemicals.

Synthesis of Industrial Solvents

The compound can be transformed into solvents used in cleaning and degreasing applications in various manufacturing processes .

Production of Performance Chemicals

Safety and Hazards

Mécanisme D'action

Target of Action

3-Bromo-4-chlorobenzyl chloride is an organic compound that belongs to the class of haloarenes. It is primarily used as a reagent in various chemical reactions, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in other organic compounds that it reacts with.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule or ion that donates an electron pair to form a chemical bond) replaces a group in another molecule . In the case of 3-Bromo-4-chlorobenzyl chloride, the bromine or chlorine atom can be replaced by a nucleophile, resulting in a new bond formation .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-4-chlorobenzyl chloride are primarily those involved in the synthesis of new organic compounds. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can be used to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of 3-Bromo-4-chlorobenzyl chloride is the formation of new organic compounds through reactions such as Suzuki–Miyaura cross-coupling . The specific molecular and cellular effects of the compound’s action would depend on the nature of these new compounds and their subsequent interactions.

Propriétés

IUPAC Name |

2-bromo-1-chloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSUGXSGOEDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-chloro-4-(chloromethyl)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)